molecular formula C22H28O4 B14600730 4-Methoxyphenyl 4-(octyloxy)benzoate CAS No. 60127-38-0

4-Methoxyphenyl 4-(octyloxy)benzoate

Cat. No.: B14600730
CAS No.: 60127-38-0
M. Wt: 356.5 g/mol
InChI Key: FBIGHDRPCVOASS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyphenyl 4-(octyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxy group attached to a phenyl ring and an octyloxy group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 4-(octyloxy)benzoate typically involves the esterification of 4-methoxyphenol with 4-(octyloxy)benzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 4-(octyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: 4-Methoxyphenyl 4-(octyloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Methoxyphenyl 4-(octyloxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 4-(octyloxy)benzoate depends on its specific application. In materials science, its mesomorphic properties are attributed to the molecular orientation changes it undergoes under different conditions . In biological systems, its interactions with molecular targets and pathways are still under investigation, but it is believed to interact with specific enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl benzoate: Similar structure but lacks the octyloxy group.

    4-Octyloxybenzoic acid: Similar structure but lacks the methoxyphenyl group.

    4-Methoxyphenyl 4-(decyloxy)benzoate: Similar structure with a longer alkyl chain.

Uniqueness

4-Methoxyphenyl 4-(octyloxy)benzoate is unique due to the combination of the methoxy and octyloxy groups, which impart specific physical and chemical properties. This makes it particularly useful in the synthesis of liquid crystals and other advanced materials.

Properties

CAS No.

60127-38-0

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

IUPAC Name

(4-methoxyphenyl) 4-octoxybenzoate

InChI

InChI=1S/C22H28O4/c1-3-4-5-6-7-8-17-25-20-11-9-18(10-12-20)22(23)26-21-15-13-19(24-2)14-16-21/h9-16H,3-8,17H2,1-2H3

InChI Key

FBIGHDRPCVOASS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.